![molecular formula C9H4N4O3S B14558608 3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate CAS No. 62195-28-2](/img/structure/B14558608.png)
3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are used as building blocks in medicinal chemistry, bioorganic chemistry, and materials science . The presence of a nitro group, an oxo group, and a thiocyanate group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate can be achieved through several methods. One common approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . Another method includes the transition metal-catalyzed direct C−H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed . These methods offer a broad substrate scope and represent metal-free alternatives for the synthesis of 3-heteroaryl-substituted pyrido[1,2-a]pyrimidine derivatives .
Chemical Reactions Analysis
3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The thiocyanate group can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxo group can participate in hydrogen bonding and other interactions with biological molecules. The thiocyanate group can act as a leaving group in substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate can be compared with other similar compounds, such as:
4-Oxo-4H-quinolizine-3-diazonium salts: These compounds also contain an oxo group and are used in photoredox arylation reactions.
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds have similar biological activities and are used in medicinal chemistry.
3-Heteroaryl-substituted pyrido[1,2-a]pyrimidines: These compounds are synthesized using similar methods and have diverse applications. The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
62195-28-2 |
|---|---|
Molecular Formula |
C9H4N4O3S |
Molecular Weight |
248.22 g/mol |
IUPAC Name |
(3-nitro-4-oxopyrido[1,2-a]pyrimidin-2-yl) thiocyanate |
InChI |
InChI=1S/C9H4N4O3S/c10-5-17-8-7(13(15)16)9(14)12-4-2-1-3-6(12)11-8/h1-4H |
InChI Key |
LAPIYQVLPMELIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)[N+](=O)[O-])SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)-](/img/structure/B14558540.png)

![Benzenecarboximidamide, 4-[(phenylmethoxy)acetyl]-](/img/structure/B14558544.png)
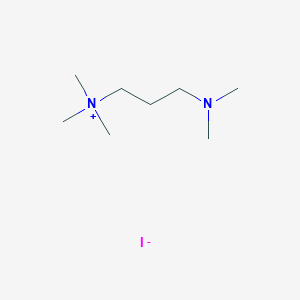
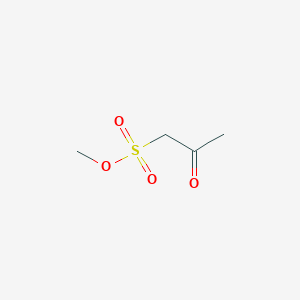
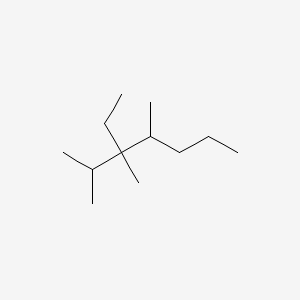
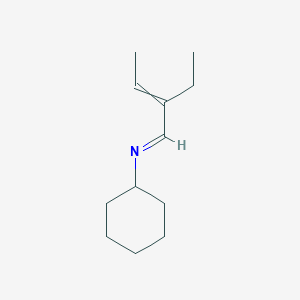
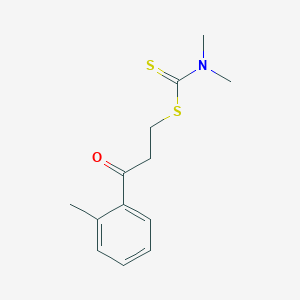
![[(4-Phenylbutan-2-yl)sulfanyl]benzene](/img/structure/B14558576.png)
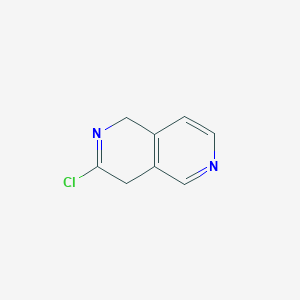
![Dicyclohexyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14558594.png)
![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoyl chloride](/img/structure/B14558602.png)
